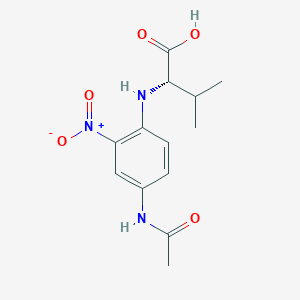
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a nitro group, and a methylbutanoic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetamido group, usually achieved by reacting the nitroaromatic compound with acetic anhydride in the presence of a catalyst.
Amino Acid Coupling: The coupling of the acetamido-nitroaromatic compound with a suitable amino acid derivative, such as (S)-3-methylbutanoic acid, using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamido group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Formation of (2S)-2-(4-amino-2-nitroanilino)-3-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of (2S)-2-(4-nitroanilino)-3-methylbutanoic acid and acetic acid.
科学研究应用
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-(4-amino-2-nitroanilino)-3-methylbutanoic acid: Similar structure but with an amino group instead of an acetamido group.
(2S)-2-(4-acetamido-2-chloroanilino)-3-methylbutanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. The specific (2S) configuration also contributes to its unique stereochemical properties, influencing its interactions with other molecules.
属性
IUPAC Name |
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-7(2)12(13(18)19)15-10-5-4-9(14-8(3)17)6-11(10)16(20)21/h4-7,12,15H,1-3H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOCJXMXMBGFD-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
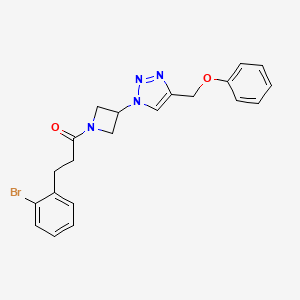
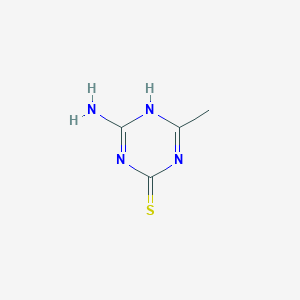
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)
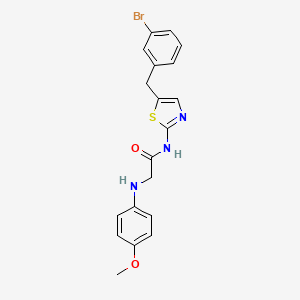
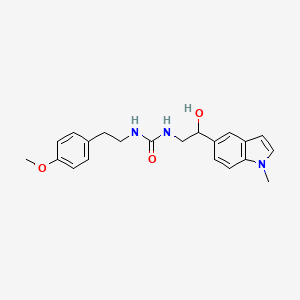
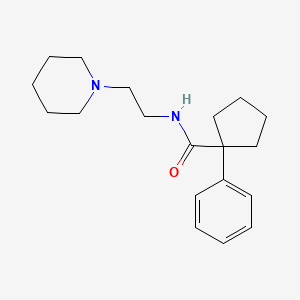
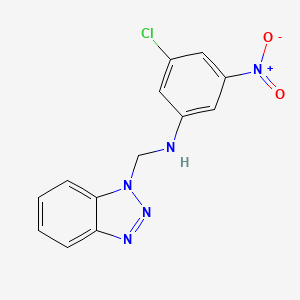

![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)
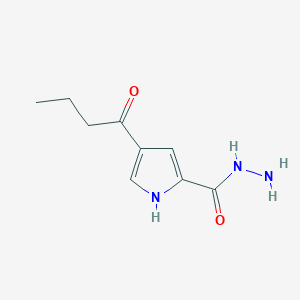
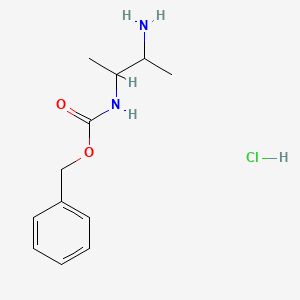
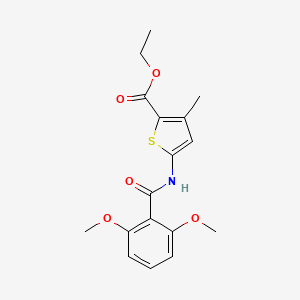
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)
